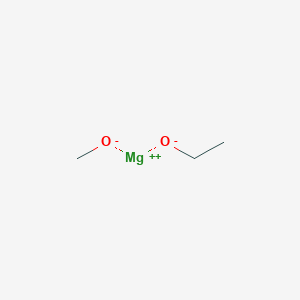
Ethoxymethoxymagnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxymethoxymagnesium is an organomagnesium compound with the molecular formula C3H8MgO2. It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethoxymethoxymagnesium can be synthesized through the reaction of magnesium turnings with ethyl bromide and methanol in an anhydrous environment. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) or diethyl ether under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
[ \text{Mg} + \text{EtBr} + \text{MeOH} \rightarrow \text{EtOMgOMe} + \text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent purity, and the exclusion of moisture and oxygen. Industrial reactors are equipped with advanced monitoring systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethoxymethoxymagnesium undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Deprotonation: It acts as a strong base to deprotonate acidic hydrogen atoms.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether at low temperatures to control the reactivity.
Major Products Formed
The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound it reacts with.
Scientific Research Applications
Ethoxymethoxymagnesium has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying biological pathways.
Medicine: It is used in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethoxymethoxymagnesium involves its role as a nucleophile. It attacks electrophilic centers in organic molecules, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The molecular targets include aldehydes, ketones, and esters, and the pathways involved are primarily nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Ethylmagnesium Bromide: Similar in reactivity but differs in the alkoxy group.
Methylmagnesium Bromide: Another Grignard reagent with a different alkyl group.
Phenylmagnesium Bromide: Contains a phenyl group instead of an ethoxy group.
Uniqueness
Ethoxymethoxymagnesium is unique due to its specific combination of ethoxy and methoxy groups, which provides distinct reactivity patterns compared to other Grignard reagents. This uniqueness makes it valuable for specific synthetic applications where other Grignard reagents may not be as effective.
Properties
CAS No. |
93805-78-8 |
|---|---|
Molecular Formula |
C3H8MgO2 |
Molecular Weight |
100.40 g/mol |
IUPAC Name |
magnesium;ethanolate;methanolate |
InChI |
InChI=1S/C2H5O.CH3O.Mg/c1-2-3;1-2;/h2H2,1H3;1H3;/q2*-1;+2 |
InChI Key |
FBAXEVHJWKHPPF-UHFFFAOYSA-N |
Canonical SMILES |
CC[O-].C[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


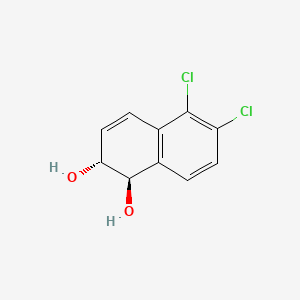
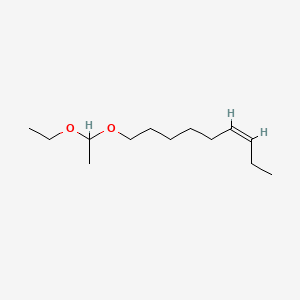
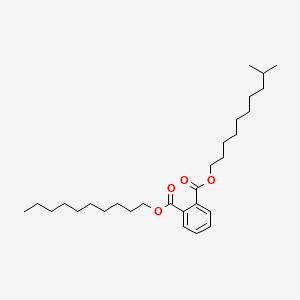

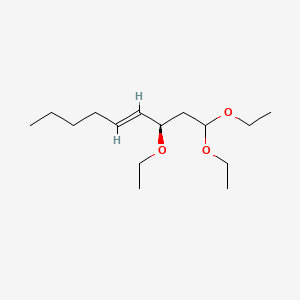
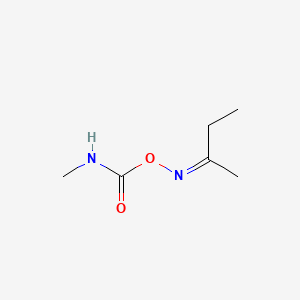
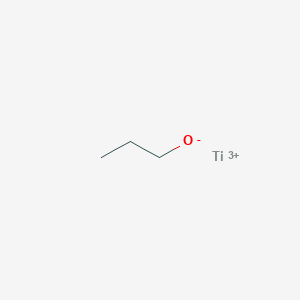
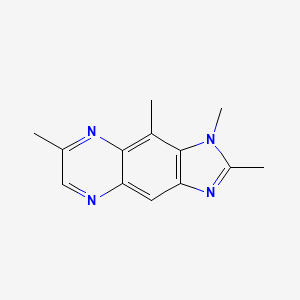

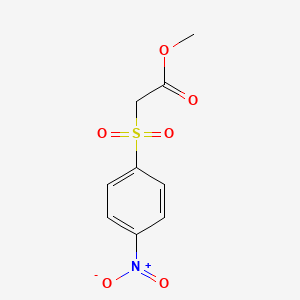
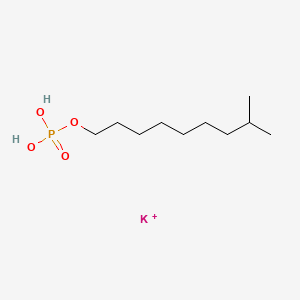
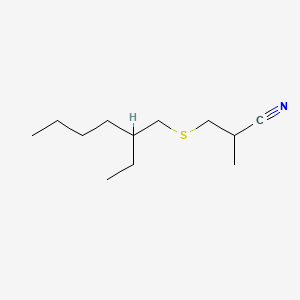
![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)

